Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the N1 position, an amino group at C3, and an ester moiety at C2. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and bioavailability, making this compound a candidate for drug development.
Properties
Molecular Formula |
C8H12FN3O2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-8(13)6-5-12(4-3-9)11-7(6)10/h5H,2-4H2,1H3,(H2,10,11) |
InChI Key |
WILOMSNILYJMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4,4-Difluoroacetoacetate
A patented method (WO2014120397A1) involves acidification of the sodium enolate of ethyl difluoroacetoacetate using carbon dioxide:
Cyclization with Methylhydrazine
The difluoroacetoacetate undergoes cyclocondensation with methylhydrazine to form the pyrazole ring:
-
Procedure :
-
Outcome : Forms ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate, which is subsequently modified to introduce the 2-fluoroethyl group.
Regioselective N-Alkylation for 2-Fluoroethyl Substitution
Introducing the 2-fluoroethyl group at the pyrazole nitrogen requires precise control to avoid regioisomer formation.
Direct Alkylation of Pyrazole Intermediates
A regioselective approach (WO2012025469A1) employs halogenated solvents and strong bases:
Optimization of Alkylation Conditions
Key parameters affecting regioselectivity and yield:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Base | NaH in DMF | Enhances nucleophilicity of N1. |
| Solvent | Anhydrous DMF | Prevents hydrolysis of fluoroethyl group. |
| Temperature | 0°C → RT | Minimizes side reactions. |
Amination Strategies for 3-Amino Functionalization
The 3-amino group is introduced either before or after pyrazole ring formation.
Pre-Cyclization Amination
Ethyl cyanoacetate derivatives are condensed with hydrazine hydrate:
Post-Cyclization Nitration/Reduction
For late-stage amination:
-
Nitration :
-
Reagents : HNO₃/H₂SO₄ at 0°C.
-
-
Reduction :
Esterification and Final Functionalization
The ethyl ester group is typically introduced early via esterification of pyrazole-4-carboxylic acid.
Esterification with Ethanol
One-Pot Synthesis
Combining cyclization and esterification:
-
Procedure :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Various alkyl or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as a pharmacophore in drug development. Notable applications include:
- Anti-inflammatory Properties: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
- Anticancer Activity: Preliminary studies have shown that similar pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
Materials Science
The unique structure of this compound allows it to be explored for novel materials with specific electronic and optical properties. Its applications may include:
- Development of Functional Polymers: The compound can act as a building block for synthesizing polymers with tailored properties for use in electronics or photonics .
Biological Research
In biological studies, this compound serves as a tool for understanding various biochemical pathways:
- Pathway Analysis: It can be used to investigate signaling pathways involving kinases or transcription factors, providing insights into cellular mechanisms and disease processes .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the fluoroethyl group can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrazole Derivatives
Key Observations :
- Amino vs. Amido Groups: The C3 amino group in the target compound contrasts with amido-substituted derivatives (e.g., 4-chlorobenzamido in ), which exhibit stronger antiproliferative activity due to enhanced hydrogen-bonding interactions with biological targets.
- Ester vs. Acid Moieties : The ethyl ester at C4 is a common feature in intermediates (e.g., ), but hydrolysis to carboxylic acids (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) is often required for biological activity.
Key Insights :
- The absence of biological data for the target compound highlights a research gap. However, structurally related amides (e.g., compound 18 ) show moderate antiproliferative activity, suggesting that the amino group in the target compound could be modified to enhance efficacy.
- The 2-fluoroethyl group may reduce metabolic degradation compared to non-fluorinated alkyl chains, as seen in fluoroalkylated kinase inhibitors .
Biological Activity
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole ring, characterized by a five-membered aromatic structure containing two nitrogen atoms. The presence of an amino group and a carboxylate functional group enhances its reactivity and solubility. The fluorinated ethyl substituent is significant for its biological activity, potentially influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H10FN3O2 |
| Molecular Weight | 201.18 g/mol |
| Boiling Point | ~424.9 °C |
| Density | ~1.34 g/cm³ |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have documented the effectiveness of related compounds against Haemophilus influenzae and H. parainfluenzae, highlighting their potential in treating infections resistant to standard antibiotics .
- Antiviral Activity : Inspired by the antiviral properties of known pyrazole-based compounds, research has indicated that similar structures can inhibit HIV-1 replication through specific interactions with viral enzymes . The unique structural features of this compound may enhance its efficacy as an antiviral agent.
- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism involves cell cycle arrest and apoptosis induction through modulation of key signaling pathways like p38MAPK and VEGFR-2 .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
- Cell Signaling Modulation : It can influence various signaling pathways critical for cell survival and proliferation, such as those involving kinases or transcription factors.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be significantly affected by its structural components:
- Substituent Variations : Different substituents on the pyrazole ring can lead to variations in biological activity. For example, the introduction of various alkyl or aryl groups at specific positions has been shown to alter antiproliferative activity against cancer cell lines .
- Fluorinated Ethyl Group : The presence of a fluorinated ethyl group enhances lipophilicity and solubility, which are crucial for drug design and efficacy in biological systems .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the activity of N-substituted pyrazoles against Haemophilus influenzae, revealing potent inhibitory concentrations (MIC) ranging from 0.24 to 31.25 μg/ml, indicating strong antimicrobial potential .
- Anticancer Activity : Another investigation showed that certain pyrazole derivatives significantly inhibited the growth of HeLa cells with a mean growth percentage reduction of up to 38.44%, demonstrating their potential as anticancer agents .
Q & A
Basic: What synthetic routes are available for Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate, and how are yields optimized?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with fluorinated alkylamines or hydrazines. Key steps include:
- Reagent selection : Use of 2-fluoroethylamine or its derivatives as alkylating agents to introduce the 2-fluoroethyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and regioselectivity .
- Catalyst use : DMAP (4-dimethylaminopyridine) can improve acetylation efficiency and reduce side products .
Yield optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:ester) .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and NH₂ (amine) at ~3300–3500 cm⁻¹ .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching the molecular weight (e.g., ~257 g/mol) .
Advanced: How do solvent polarity and catalysts influence regioselectivity in pyrazole functionalization?
- Solvent effects : Polar solvents (DMF, DMSO) stabilize intermediates, favoring N-alkylation over O-alkylation. Nonpolar solvents (chloroform) may lead to side products like diacetylated derivatives .
- Catalytic bases : DMAP directs acetylation to the pyrazole ring’s N-1 position, reducing competing reactions at the amino group .
- Temperature : Reflux conditions (e.g., 80°C) improve reaction completion but require careful monitoring to avoid decomposition .
Advanced: What crystallographic tools resolve structural ambiguities in pyrazole derivatives?
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and hydrogen bonding. For example, SHELX refines thermal parameters to confirm the 2-fluoroethyl group’s orientation .
- Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder in fluorine-containing groups .
Advanced: How can computational methods predict bioactivity against targets like Keap1?
- Docking studies : Use software (e.g., AutoDock Vina) to model interactions between the pyrazole core and Keap1’s binding pocket. The 3-amino group may form hydrogen bonds with Arg415 .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory activity. Replace the 2-fluoroethyl group with bulkier substituents to assess steric hindrance .
Basic: What are optimal storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Light protection : Amber vials minimize photodegradation of the fluorinated moiety .
- Moisture control : Use desiccants (silica gel) to avoid amine group oxidation .
Advanced: How should researchers address contradictory data in reaction outcomes?
- Systematic variation : Test solvents (DMF vs. dioxane), catalysts (DMAP vs. none), and stoichiometry in parallel reactions .
- Analytical cross-validation : Compare NMR, HPLC, and LC-MS data to distinguish between regioisomers .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways and identify intermediates .
Advanced: What strategies improve the compound’s solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
